methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2-chlorophenyl group, a 1,2,4-oxadiazole ring, and a 2-oxopyridin-1(2H)-yl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the 2-chlorophenyl group would likely contribute significantly to the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions typical of their functional groups, such as nucleophilic substitutions or electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the oxadiazole ring could increase the compound’s stability and rigidity, potentially influencing its interactions with biological targets .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure analysis of compounds similar to the specified chemical, showing the methods for their preparation and the detailed analysis of their molecular structure. For example, studies have reported the synthesis of related compounds through reactions involving methyl (2-hydroxyphenyl)acetate and chloromethyl-oxadiazole derivatives, revealing weak intramolecular and intermolecular interactions within the crystal structure that could influence the chemical's reactivity and physical properties (Wang et al., 2004). Another study focused on the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, indicating a method for generating a variety of oxadiazole compounds that could have further chemical and biological applications (Holla et al., 2004).
Antimicrobial and Anticancer Potential
Several studies have explored the biological activities of oxadiazole derivatives, indicating their potential in antimicrobial and anticancer therapies. For instance, novel heterocyclic compounds derived from related chemical structures have been evaluated for their lipase and α-glucosidase inhibition capabilities, suggesting their potential in treating diseases associated with enzyme dysregulation (Bekircan et al., 2015). Another study synthesized oxadiazole derivatives and assessed their anti-bacterial and anti-fungal activity, highlighting the importance of para-substitution on the phenyl ring for enhancing biological activity (Fuloria et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in the biological system .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have shown significant biological activity, suggesting that this compound may also produce notable molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of a compound .
Future Directions
Properties
IUPAC Name |
methyl 2-[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-23-13(21)9-20-8-4-6-11(16(20)22)15-18-14(19-24-15)10-5-2-3-7-12(10)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETVZTGBYQGHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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